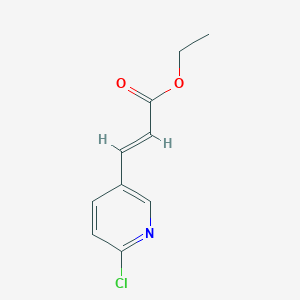

3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRIBCCVJCCJCZ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445724 | |

| Record name | 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159153-39-6 | |

| Record name | 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-(6-Chloropyridin-3-yl)acrylate

Abstract

This technical guide provides an in-depth analysis of the principal synthetic pathways to Ethyl 3-(6-chloropyridin-3-yl)acrylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and process development professionals, offering a comparative overview of the Heck, Wittig, and Horner-Wadsworth-Emmons (HWE) reactions. Each methodology is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and expert insights into the practical advantages and limitations. The guide emphasizes stereochemical control, reaction efficiency, and purification strategies to enable the selection and optimization of the most suitable synthesis route for specific research and development objectives.

Introduction: The Significance of Ethyl 3-(6-Chloropyridin-3-yl)acrylate

Ethyl 3-(6-chloropyridin-3-yl)acrylate (ET-CPA) is a substituted heteroaromatic acrylate ester. Its molecular structure, featuring a reactive α,β-unsaturated ester system and a functionalized pyridine ring, makes it a valuable and versatile building block in organic synthesis. The pyridine moiety is a common scaffold in medicinal chemistry, and the acrylate portion allows for a variety of subsequent chemical transformations, including Michael additions and cycloadditions.

This guide will explore the three most prominent and scientifically robust methods for the synthesis of ET-CPA, providing the necessary technical details for their successful implementation in a laboratory setting.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, purity, cost, scalability, and stereochemical outcome. For the synthesis of ET-CPA, three primary methods are considered:

-

The Heck Reaction: A powerful palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene. This method is often favored for its reliability and tolerance of a wide range of functional groups.[1]

-

The Wittig Reaction: A classic olefination reaction that utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. It is a widely used and well-understood transformation.[2][3]

-

The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. The HWE reaction is renowned for its high (E)-stereoselectivity and the ease of removal of its water-soluble phosphate byproduct.[4][5]

The following table provides a high-level comparison of these three methodologies for the synthesis of ET-CPA.

| Feature | Heck Reaction | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Starting Materials | 2-Chloro-5-halopyridine & Ethyl Acrylate | 6-Chloronicotinaldehyde & Wittig Reagent | 6-Chloronicotinaldehyde & HWE Reagent |

| Key Reagents | Palladium Catalyst, Base | Phosphorus Ylide | Phosphonate Ester, Base |

| Stereoselectivity | Typically high (E)-selectivity | Can produce mixtures of (E) and (Z) isomers | Predominantly (E)-selective[4][5] |

| Byproducts | Stoichiometric salt | Triphenylphosphine oxide | Water-soluble phosphate salts |

| Purification | Chromatography often required | Chromatography needed to remove phosphine oxide | Simpler aqueous work-up[4] |

| Scalability | Generally good, catalyst cost can be a factor | Good | Excellent |

The Heck Reaction: A Robust C-C Coupling Approach

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the direct vinylation of aryl halides. In the context of ET-CPA synthesis, this involves the palladium-catalyzed coupling of a 2-chloro-5-halopyridine (typically iodo- or bromo-substituted for higher reactivity) with ethyl acrylate.

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a well-established sequence of organometallic transformations:

-

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloro-5-halopyridine to form a Pd(II) complex.

-

Olefin Coordination and Insertion: Ethyl acrylate coordinates to the Pd(II) center, followed by migratory insertion into the Pd-aryl bond. This step dictates the regioselectivity of the addition.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and the desired alkene product. This step generally favors the formation of the more thermodynamically stable (E)-isomer.

-

Reductive Elimination: The Pd(0) catalyst is regenerated by the action of a base, which removes the hydride and the halide from the palladium center.

Experimental Protocol

The following is a representative protocol for the Heck reaction synthesis of ET-CPA, adapted from analogous procedures.[1][6]

Materials:

-

Ethyl acrylate (1.5 equiv)

-

Tri(o-tolyl)phosphine (0.04 equiv)

-

Triethylamine (Et3N) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-5-iodopyridine, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.

-

Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Ethyl 3-(6-chloropyridin-3-yl)acrylate.[14][15]

Expected Yield: 70-85%

The Wittig and Horner-Wadsworth-Emmons Reactions: Olefination of 6-Chloronicotinaldehyde

Both the Wittig and HWE reactions provide a convergent approach to ET-CPA, starting from the commercially available 6-chloronicotinaldehyde.[16][17][18] These reactions are particularly useful as they form the double bond with high regioselectivity.

Mechanistic Rationale

The core of both reactions is the nucleophilic attack of a phosphorus-stabilized carbanion on the aldehyde carbonyl.

-

Wittig Reaction: Involves a phosphorus ylide, typically generated by the deprotonation of a phosphonium salt. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.[2][3]

-

Horner-Wadsworth-Emmons Reaction: Utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. The reaction proceeds via an oxaphosphetane intermediate, and the subsequent elimination of a water-soluble phosphate salt is a strong thermodynamic driving force. This reaction almost exclusively yields the (E)-isomer.[4][5]

Experimental Protocols

4.2.1. Wittig Reaction Protocol

This protocol is based on general procedures for the Wittig reaction with stabilized ylides.[9][19]

Materials:

-

6-Chloronicotinaldehyde (1.0 equiv)

-

Ethyl (triphenylphosphoranylidene)acetate (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a round-bottom flask, dissolve 6-chloronicotinaldehyde in anhydrous DCM under an inert atmosphere.

-

Add ethyl (triphenylphosphoranylidene)acetate portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 4-8 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide. Purify by silica gel column chromatography (hexane/ethyl acetate eluent system) to separate the ET-CPA from the byproduct.

Expected Yield: 60-75% (mixture of E/Z isomers may be observed)

4.2.2. Horner-Wadsworth-Emmons (HWE) Protocol

This protocol is adapted from established HWE reaction procedures and is expected to provide high (E)-selectivity.[13][16]

Materials:

-

Triethyl phosphonoacetate (1.2 equiv)[19]

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

6-Chloronicotinaldehyde (1.0 equiv)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.

-

Carefully add the sodium hydride dispersion to the THF and cool the suspension to 0 °C.

-

Slowly add triethyl phosphonoacetate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of 6-chloronicotinaldehyde in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can often be of high purity, but if necessary, can be further purified by silica gel column chromatography (hexane/ethyl acetate).

Expected Yield: 85-95% (predominantly (E)-isomer)

Product Characterization and Purification

Independent of the synthetic route chosen, the final product, Ethyl 3-(6-chloropyridin-3-yl)acrylate, should be thoroughly characterized to confirm its identity and purity.

Purification

-

Column Chromatography: Silica gel chromatography is the most common method for purifying ET-CPA. A gradient elution with hexane and ethyl acetate is typically effective. The less polar (E)-isomer will elute before the (Z)-isomer.[14][15]

-

Recrystallization: If the product is obtained as a solid, recrystallization can be an effective purification technique. Common solvent systems for similar acrylate esters include ethanol/water or hexane/ethyl acetate mixtures.[12]

Spectroscopic Data

The structure of the synthesized ET-CPA should be confirmed by spectroscopic methods. The following are expected 1H NMR chemical shifts for the (E)-isomer in CDCl3, based on analogous compounds:[11]

-

δ 8.5-8.6 ppm: (d, 1H, pyridine H2)

-

δ 7.7-7.8 ppm: (dd, 1H, pyridine H4)

-

δ 7.6-7.7 ppm: (d, 1H, J ≈ 16 Hz, vinylic H)

-

δ 7.3-7.4 ppm: (d, 1H, pyridine H5)

-

δ 6.4-6.5 ppm: (d, 1H, J ≈ 16 Hz, vinylic H)

-

δ 4.2-4.3 ppm: (q, 2H, -OCH2CH3)

-

δ 1.3-1.4 ppm: (t, 3H, -OCH2CH3)

The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is characteristic of the (E)-isomer. The (Z)-isomer would exhibit a smaller coupling constant (J ≈ 12 Hz).

Safety Considerations

All synthetic procedures outlined in this guide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Palladium(II) acetate: May cause skin and serious eye irritation. It is an organometallic compound and should be handled with care.[11][12][13]

-

Triethyl phosphonoacetate: Causes skin and serious eye irritation.[19]

-

Sodium Hydride: A highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

-

Organic Solvents (DMF, THF, DCM, Hexane, Ethyl Acetate): Are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion and Recommendations

This technical guide has detailed three robust and reliable methods for the synthesis of Ethyl 3-(6-chloropyridin-3-yl)acrylate. The choice of the optimal pathway will depend on the specific requirements of the research or development program.

-

For high (E)-stereoselectivity and ease of purification , the Horner-Wadsworth-Emmons reaction is the recommended method. Its high yields and the generation of a water-soluble byproduct make it an attractive option for both lab-scale and potential scale-up operations.

-

The Heck reaction offers a reliable alternative, particularly when the starting 2-chloro-5-halopyridine is readily available. It generally provides good yields of the (E)-isomer.

-

The Wittig reaction is a viable option but may present challenges in terms of stereocontrol and the removal of the triphenylphosphine oxide byproduct.

It is recommended that small-scale trials of the chosen method(s) be conducted to optimize reaction conditions for the specific laboratory setup and available reagents.

References

- Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. (URL: )

- Material Safety Data Sheet - Palladium Acet

- Palladium(II)

- Palladium(II)

- Triethyl phosphonoacetate - Safety D

-

Heck reaction - Wikipedia. (URL: [Link])

- Ethyl (triphenylphosphanylidene)

-

6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem. (URL: [Link])

-

hnl17_sln.html. (URL: [Link])

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])

-

Synthesis of an Alkene via the Wittig Reaction. (URL: [Link])

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Supporting Information - MPG.PuRe. (URL: [Link])

-

6-Chloro Nicotinaldehyde - ChemBK. (URL: [Link])

-

Wiley-VCH 2008 - Supporting Information. (URL: [Link])

-

Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. (URL: [Link])

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (URL: [Link])

-

(PDF) Heck Reaction—State of the Art - ResearchGate. (URL: [Link])

-

Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome. (URL: [Link])

-

Heck Reaction—State of the Art - MDPI. (URL: [Link])

-

Heck Reaction - Organic Chemistry Portal. (URL: [Link])

-

Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation - The Royal Society of Chemistry. (URL: [Link])

-

Wittig Reaction Experiment Part 1, Prelab - YouTube. (URL: [Link])

-

Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (URL: [Link])

-

Reaction of iodobenzene with ethyl acrylate using different solvents - ResearchGate. (URL: [Link])

-

6-Chloronicotinaldehyde | 23100-12-1 | C6H4ClNO - Appchem. (URL: [Link])

-

CAS No : 23100-12-1 | Product Name : 6-Chloronicotinaldehyde | Pharmaffiliates. (URL: [Link])

Sources

- 1. ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. rsc.org [rsc.org]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. youtube.com [youtube.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. hnl17_sln.html [ursula.chem.yale.edu]

- 19. Ethyl acrylate(140-88-5) 1H NMR [m.chemicalbook.com]

physicochemical properties of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate (CAS No: 159153-39-6). Intended for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind property determination. We will explore the compound's chemical identity, structural characteristics, and key physical parameters. For properties where public data is limited, this guide presents established, best-practice experimental protocols for their determination, ensuring a self-validating system for data generation. The synthesis and spectroscopic characteristics are also discussed to provide a holistic profile of this important heterocyclic building block.

Chemical Identity and Molecular Structure

Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate is a halogenated heterocyclic compound recognized for its utility as a building block in chemical synthesis.[1] Its structure incorporates a chloropyridine ring, an ethyl ester, and a trans-configured alkene, providing multiple sites for chemical modification.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | ethyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate | N/A |

| CAS Number | 159153-39-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2][3] |

| Molecular Weight | 211.64 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| InChI | 1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+ | [2] |

| SMILES | CCOC(=O)\C=C\c1ccc(Cl)nc1 |[2] |

The "(E)" designation and the "/b6-4+" segment in the InChI string specify a trans geometry across the carbon-carbon double bond, a critical feature influencing the molecule's shape and crystal packing.

Caption: Molecular structure of the topic compound.

Core Physicochemical Properties

Accurate physicochemical data is fundamental for predicting a compound's behavior in various systems, from reaction kinetics to biological absorption. While extensive experimental data for this specific molecule is not publicly cataloged, we can infer likely properties from analogous structures and outline robust methods for their determination.

Table 2: Summary of Physicochemical Properties

| Property | Experimental Value | Predicted/Analog Value | Significance in Drug Development |

|---|---|---|---|

| Melting Point | Not available | 49-51 °C (for Ethyl (E)-3-(4-chlorophenyl)acrylate)[4] | Purity assessment, solid-state stability, formulation design. |

| Boiling Point | Not available | 136-137 °C @ 0.8 Torr (for Ethyl (E)-3-(4-chlorophenyl)acrylate)[4] | Purification via distillation, thermal stability assessment. |

| Aqueous Solubility | Not available | Likely low to sparingly soluble | Affects dissolution rate, bioavailability, and choice of analytical method. |

| LogP | Not available | ~3.23 (for Ethyl 3-(4-chlorophenyl)acrylate)[5] | Predicts lipophilicity, membrane permeability, and metabolic fate. |

Melting Point and Thermal Analysis

The melting point is a critical indicator of purity and is vital for material handling and quality control. Differential Scanning Calorimetry (DSC) is the gold-standard technique.

Protocol 2.1.1: Melting Point Determination by DSC

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified indium and tin standards. This step is non-negotiable for ensuring data trustworthiness.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-reactive aluminum DSC pan. Crimp the pan with a lid to create a sealed environment.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 100°C) at a controlled rate of 10°C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be integrated to determine the heat of fusion (ΔHfus). A sharp, single peak is indicative of high purity.

Caption: DSC workflow for melting point determination.

Solubility Profile

Solubility dictates the suitability of a compound for various applications, particularly in solution-based reactions and pharmaceutical formulations.

Protocol 2.2.1: Kinetic Solubility Assessment using Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% dimethyl sulfoxide (DMSO).

-

Solvent Plate Preparation: In a 96-well plate, dispense a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and common organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate).

-

Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the solvent plate to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).

-

Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Interpretation: The solubility limit is defined as the highest concentration at which the turbidity reading is indistinguishable from the background (solvent-only) reading. This kinetic method is high-throughput and provides a functionally relevant measure of solubility for early-stage research.

Spectroscopic Characterization

While specific spectra are proprietary or not publicly available, the compound's structure allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The vinylic protons will present as doublets in the δ 6.0-8.0 ppm range, with a coupling constant (J) characteristic of a trans-alkene (>12 Hz). The ethyl group will show a characteristic quartet (CH₂) and triplet (CH₃) in the upfield region (δ 1.0-4.5 ppm).

-

¹³C NMR: The spectrum will show 10 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). Carbons of the chloropyridine ring and the alkene will appear in the δ 110-150 ppm range.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show a prominent protonated molecular ion [M+H]⁺ at m/z 212.64. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak) will be a definitive feature.

-

Infrared (IR) Spectroscopy: Key vibrational bands will include a strong C=O stretch for the ester at ~1710-1730 cm⁻¹, C=C stretching from the alkene and aromatic ring at ~1600-1650 cm⁻¹, and C-Cl stretching at ~700-800 cm⁻¹.

Synthesis and Reactivity

This compound is typically synthesized via a cross-coupling reaction. A common and efficient method is the Heck reaction, which forms the carbon-carbon bond of the acrylate moiety.

Conceptual Synthesis Workflow: Heck Reaction

The synthesis involves the palladium-catalyzed reaction of 2-chloro-5-iodopyridine (or the corresponding bromo- or triflate derivative) with ethyl acrylate. A base, such as triethylamine, is required to neutralize the hydrogen halide formed during the reaction.[6]

Caption: General workflow for synthesis via Heck coupling.

The reactivity of the molecule is dictated by its functional groups. The ester can be hydrolyzed or transesterified. The alkene is susceptible to Michael addition and can be hydrogenated. The chloropyridine ring can participate in nucleophilic aromatic substitution reactions or further cross-coupling reactions.

Conclusion

Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate is a valuable chemical intermediate with a defined structure. While a complete, publicly available dataset of its physicochemical properties is sparse, this guide provides the necessary framework for its characterization. By employing the standardized, self-validating protocols detailed herein for thermal analysis, solubility, and spectroscopy, researchers can generate high-quality, reliable data. This information is crucial for optimizing reaction conditions, designing new molecular entities, and developing robust formulations, thereby accelerating the pace of research and development.

References

-

Chemsigma. 3-(6-CHLORO-PYRIDIN-3-YL)-ACRYLIC ACID ETHYL ESTER [159153-39-6]. [Link]

-

ChemBK. Ethyl (E)-3-(4-chlorophenyl)acrylate. [Link]

-

ChemSrc. ETHYL 3-(4-CHLOROPHENYL)ACRYLATE | CAS#:6048-06-2. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound AldrichCPR 159153-39-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. ETHYL 3-(4-CHLOROPHENYL)ACRYLATE | CAS#:6048-06-2 | Chemsrc [chemsrc.com]

- 6. ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the plausible mechanisms of action for the synthetic compound 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. While direct empirical data on the specific biological activity of this molecule remains to be fully elucidated in publicly accessible literature, its structural motifs provide a strong foundation for several compelling hypotheses. This document synthesizes the current understanding of structurally related compounds to propose potential pathways of action and to furnish a strategic framework for future research and validation.

Compound Overview and Structural Significance

This compound is a small molecule featuring a chloropyridinyl group linked to an ethyl acrylate moiety. This unique combination of a halogenated aromatic heterocycle and an α,β-unsaturated ester suggests the potential for diverse biological interactions. The 6-chloro-pyridin-3-yl group is a well-established pharmacophore in the field of agrochemicals, while acrylic acid derivatives are recognized for their broad spectrum of biological activities, including anticancer and anti-inflammatory effects.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀ClNO₂ | N/A |

| CAS Number | 159153-39-6 | [1] |

| Molecular Weight | 211.64 g/mol | [1] |

| Appearance | Solid | N/A |

Postulated Mechanisms of Action

Drawing from the established pharmacology of its constituent chemical groups, we can hypothesize three primary mechanisms of action for this compound.

Hypothesis 1: Neonicotinoid-like Insecticidal Activity

The most prominent structural feature of the target compound is the 6-chloro-pyridin-3-yl moiety, which is the cornerstone of the neonicotinoid class of insecticides.[2] Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects.[3] This binding is often irreversible and leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.[3]

The electronegative nature of the chlorine atom and the nitrogen in the pyridine ring of neonicotinoids are crucial for their selective and high-affinity binding to insect nAChRs over mammalian receptors.[2] Given the presence of this key pharmacophore, it is highly probable that this compound exhibits insecticidal properties through a similar mechanism.

Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition

A growing body of research has highlighted the potential of acrylic acid and acrylate ester derivatives as anticancer agents.[4][5][6] A common mechanism for their cytotoxic effects is the inhibition of tubulin polymerization.[5][6] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[5]

The α,β-unsaturated carbonyl group in the ethyl acrylate moiety of the target compound is a potential Michael acceptor, which could allow for covalent bonding with nucleophilic residues, such as cysteine, in the colchicine-binding site of β-tubulin. This interaction could disrupt the conformation of tubulin, preventing its polymerization into microtubules.

Hypothesis 3: Anti-inflammatory Activity

Various heterocyclic compounds, including those containing a pyridine ring, have been reported to possess anti-inflammatory properties.[7] The mechanisms underlying these effects are diverse and can include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[8][9] The structural components of this compound could potentially interact with key components of these inflammatory cascades, leading to a reduction in the production of inflammatory mediators.

Proposed Experimental Validation

To elucidate the definitive mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

Workflow for Validating Insecticidal Activity

Protocol for Insect Bioassays:

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone).

-

Insect Rearing: Maintain cultures of target insect species (e.g., Aphis gossypii, Musca domestica) under controlled conditions.

-

Application: Apply the compound solutions to the insects via topical application, feeding, or contact exposure.

-

Mortality Assessment: Record mortality at specified time points (e.g., 24, 48, 72 hours).

-

Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) to determine the compound's potency.

Workflow for Validating Anticancer Activity

Protocol for In Vitro Tubulin Polymerization Assay:

-

Reagent Preparation: Prepare purified tubulin, a polymerization buffer, and the test compound at various concentrations.

-

Assay Setup: In a 96-well plate, combine the tubulin and buffer.

-

Initiation of Polymerization: Add GTP to initiate polymerization and immediately begin monitoring the change in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Conclusion and Future Directions

While the precise mechanism of action for this compound is yet to be definitively established, its chemical structure strongly suggests plausible roles as a neonicotinoid insecticide, an anticancer agent acting via tubulin polymerization inhibition, or an anti-inflammatory compound. The experimental frameworks proposed in this guide provide a clear path forward for researchers to systematically investigate these hypotheses. Elucidation of its primary biological activity will be crucial for its potential development in the fields of agriculture or medicine. Further derivatization and structure-activity relationship (SAR) studies could also be employed to optimize its potency and selectivity for a specific biological target.

References

-

Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). RSC Advances. [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ACS Omega. [Link]

-

Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. (2023). Molecules. [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. [Link]

-

6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Molecules. [Link]

-

Selected neonicotinoids and associated risk for aquatic organisms. (2023). Environmental Sciences Europe. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). Pharmaceuticals. [Link]

-

Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (2023). Molecules. [Link]

-

Synthesis, Stability and Insecticidal Activity of 2-arylstilbenes. (2019). Pest Management Science. [Link]

-

A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. (2018). Environmental Science: Processes & Impacts. [Link]

-

Biodegradation of the Neonicotinoid Insecticide Acetamiprid by Actinomycetes Streptomyces canus CGMCC 13662 and Characterization of the Novel Nitrile Hydratase Involved. (2019). Journal of Agricultural and Food Chemistry. [Link]

-

Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. (2003). Bioscience, Biotechnology, and Biochemistry. [Link]

-

N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. (2024). Medicinal Chemistry. [Link]

-

Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages. (2021). International Journal of Molecular Sciences. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate

Foreword: Unveiling a Key Architectural Element in Modern Crop Protection

In the landscape of synthetic organic chemistry, certain molecules, while not end-products themselves, represent critical junctures in the creation of highly influential commercial compounds. Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate, a seemingly unassuming acrylic acid ester, is one such pivotal intermediate. Its history is intrinsically linked to the dawn of the neonicotinoid era of insecticides, a class of compounds that has profoundly shaped global agriculture. This guide provides an in-depth exploration of the discovery and synthetic history of this vital building block, tailored for researchers, scientists, and professionals in drug and pesticide development. We will delve into the scientific rationale behind its synthesis, present a detailed, field-proven protocol, and contextualize its importance within the broader narrative of agrochemical innovation.

The Genesis: A Strategic Intermediate in the Neonicotinoid Revolution

The story of ethyl (E)-3-(6-chloropyridin-3-yl)acrylate is inseparable from the development of imidacloprid, the first commercially successful neonicotinoid insecticide.[1] Developed by Bayer AG in the 1980s, imidacloprid's novel mode of action, targeting the nicotinic acetylcholine receptors in insects, offered a powerful new tool for pest management.[1][2] The pioneering patent for imidacloprid, EP 0 192 060, filed in 1986, laid the groundwork for a new generation of crop protection agents.[3]

Within the intricate synthetic pathways leading to imidacloprid and other first-generation neonicotinoids, a reliable method for constructing the substituted pyridinyl side chain was paramount. Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate emerged as a highly effective precursor, providing the necessary carbon framework and functional handles for subsequent transformations into the final active ingredients. Its discovery was not a serendipitous event but a product of strategic molecular design aimed at achieving a scalable and efficient synthesis of a groundbreaking new class of insecticides.

The Horner-Wadsworth-Emmons Approach: A Cornerstone of Synthesis

The construction of the α,β-unsaturated ester linkage in ethyl (E)-3-(6-chloropyridin-3-yl)acrylate is most effectively and stereoselectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[4] This olefination reaction offers significant advantages over the classical Wittig reaction, particularly in its use of phosphonate carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts.[5] A key benefit of the HWE reaction is that the water-soluble phosphate byproducts are easily removed during workup, simplifying purification.[4] Furthermore, the HWE reaction with stabilized phosphonates, such as those derived from phosphonoacetates, exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for this intermediate.[6]

The logical flow of the synthesis, therefore, hinges on the reaction between a suitable phosphonate and the corresponding aldehyde, 6-chloronicotinaldehyde.

Figure 1: Synthetic pathway overview.

Synthesis of the Key Precursor: 6-Chloronicotinaldehyde

The viability of the HWE approach is contingent on the availability of the starting aldehyde, 6-chloronicotinaldehyde (CAS 23100-12-1). A common and reliable method for its preparation is the oxidation of 2-chloro-5-(hydroxymethyl)pyridine. This oxidation can be achieved using various modern oxidation protocols, with the Swern oxidation or similar DMSO-based systems being particularly effective due to their mild conditions and high yields.

Field-Proven Experimental Protocol: Synthesis of Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate via Horner-Wadsworth-Emmons Reaction

The following protocol is a robust and reproducible method for the synthesis of the title compound. It is based on established principles of the Horner-Wadsworth-Emmons reaction and is suitable for laboratory-scale synthesis.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| Triethyl phosphonoacetate | 867-13-0 | 224.19 g/mol | 1.1 eq | |

| Sodium hydride (60% dispersion in oil) | 7646-69-7 | 24.00 g/mol | 1.1 eq | |

| 6-Chloronicotinaldehyde | 23100-12-1 | 141.55 g/mol | 1.0 eq | |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | As solvent | - |

| Saturated aqueous NH4Cl | - | - | For quenching | - |

| Ethyl acetate | 141-78-6 | - | For extraction | - |

| Brine | - | - | For washing | - |

| Anhydrous sodium sulfate | 7757-82-6 | - | For drying | - |

Step-by-Step Methodology:

-

Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask to create a slurry.

-

Ylide Formation: Cool the THF slurry of sodium hydride to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise to the slurry via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. This results in the formation of the phosphonate carbanion (ylide).

-

Condensation Reaction: Dissolve 6-chloronicotinaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the solution of the phosphonate anion at room temperature.

-

Reaction Monitoring and Completion: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl (E)-3-(6-chloropyridin-3-yl)acrylate as a solid.

Expected Yield and Purity:

Following this protocol, typical yields for the Horner-Wadsworth-Emmons reaction are generally high, often in the range of 80-95%. The purity of the product after column chromatography is expected to be >97%.

Visualization of the Synthetic Workflow

The logical progression of the synthesis, from the formation of the key ylide to the final product, is illustrated in the workflow diagram below.

Figure 2: Step-by-step synthetic workflow.

Conclusion: An Enduring Legacy in Chemical Synthesis

Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate stands as a testament to the power of strategic synthetic design in the development of commercially significant molecules. Its history is a clear example of how fundamental organic reactions, such as the Horner-Wadsworth-Emmons olefination, can be expertly applied to solve complex synthetic challenges. For researchers in the fields of agrochemicals and pharmaceuticals, a thorough understanding of the discovery and synthesis of such key intermediates provides not only a historical perspective but also practical, field-proven methodologies that continue to be relevant in modern chemical synthesis. The principles of stereoselectivity, reaction efficiency, and purification that are central to the synthesis of this molecule are enduring lessons in the art and science of organic chemistry.

References

-

ChemBK. 6-Chloro Nicotinaldehyde. Available at: [Link].

-

RSC Advances. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. Available at: [Link].

-

PubChem. Imidacloprid. Available at: [Link].

-

PubMed. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor. Available at: [Link].

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link].

-

Chemsrc. 6-Chloronicotinaldehyde. Available at: [Link].

-

ScienceDirect. Synthesis and insecticidal activities of novel bridged-neonicotinoids. Available at: [Link].

-

ResearchGate. Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. Available at: [Link].

- Google Patents. CN102232386A - Insecticidal composition containing flubendiamide and imidacloprid.

- Google Patents. US5994331A - Insecticidal compositions and methods of use employing imidacloprid and ....

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link].

- Google Patents. WO2007042152A1 - Oil based suspension concentrates.

-

The Royal Society of Chemistry. Supporting Information - (ESI) for Green Chemistry. Available at: [Link].

-

National Institutes of Health. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. Available at: [Link].

-

ResearchGate. Mechanosynthesis of phosphonocinnamic esters through solvent-free Horner-Wadsworth-Emmons reaction. Available at: [Link].

-

Wikipedia. Triethyl phosphonoacetate. Available at: [Link].

-

National Institutes of Health. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Available at: [Link].

Sources

- 1. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102232386A - Insecticidal composition containing flubendiamide and imidacloprid - Google Patents [patents.google.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

A Theoretical and Spectroscopic Deep Dive into 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester: A Guide for Advanced Drug Discovery

Abstract

In the landscape of modern drug development, pyridyl acrylates serve as pivotal structural motifs, offering versatile platforms for creating novel therapeutic agents. This technical guide provides an in-depth exploration of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, a compound of significant interest in medicinal chemistry. Moving beyond simple synthesis, we delve into the theoretical underpinnings of its molecular structure and spectroscopic properties through advanced computational modeling. This document is designed for researchers, scientists, and drug development professionals, offering a cohesive narrative that bridges theoretical calculations with practical spectroscopic analysis. We will explore Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the prediction of NMR spectra, alongside Natural Bond Orbital (NBO) analysis to understand intramolecular interactions. These theoretical insights are contextualized with established principles of organic synthesis and spectroscopy, providing a robust framework for understanding and manipulating this class of molecules.

Introduction: The Significance of Pyridyl Acrylates in Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in pharmaceuticals, prized for their ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems. The acrylic acid ethyl ester moiety, a Michael acceptor, introduces a reactive center that can be pivotal for covalent modification of biological targets or for serving as a versatile synthetic handle. The specific compound, this compound, combines these features with a chloro-substituent that modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity.

Understanding the precise three-dimensional structure, electronic distribution, and spectroscopic signatures of this molecule is paramount for rational drug design. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating these properties with a high degree of accuracy, guiding synthetic efforts and aiding in the interpretation of experimental data.

Synthetic Pathways: Crafting the Molecular Scaffold

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical control. Two of the most prominent and effective methods are the Heck reaction and the Wittig reaction.

The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene.[1][2] For the synthesis of our target molecule, this would involve the coupling of 2-chloro-5-iodopyridine (or the corresponding bromide) with ethyl acrylate.

Conceptual Workflow for Heck Reaction:

Caption: Conceptual workflow of the Heck reaction for synthesis.

Experimental Protocol Outline (Heck Reaction):

-

To a solution of 2-chloro-5-halopyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add ethyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri(o-tolyl)phosphine), and a base (e.g., triethylamine).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, and perform an aqueous workup to remove the catalyst and salts.

-

Purify the crude product by column chromatography on silica gel to yield the desired ethyl (E)-3-(6-chloropyridin-3-yl)acrylate.

The Wittig Reaction: The Power of Phosphorus Ylides

The Wittig reaction provides a robust alternative for alkene synthesis by reacting a phosphorus ylide with an aldehyde or ketone.[3][4][5] In this case, 6-chloronicotinaldehyde would be reacted with a stabilized ylide, (triphenylphosphoranylidene)acetic acid ethyl ester. A key advantage of using a stabilized ylide is the high stereoselectivity for the (E)-alkene isomer.[6]

Conceptual Workflow for Wittig Reaction:

Caption: Conceptual workflow of the Wittig reaction for synthesis.

Experimental Protocol Outline (Wittig Reaction):

-

In a reaction vessel under an inert atmosphere, dissolve 6-chloronicotinaldehyde in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Add a solution of (carbethoxymethylene)triphenylphosphorane (the stabilized ylide) to the aldehyde solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel. The less polar alkene product will typically elute before the more polar triphenylphosphine oxide.

Theoretical Calculations: A Quantum Mechanical Perspective

To gain a deeper understanding of the structural and electronic properties of this compound, we employ Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable method for organic molecules.[7] For enhanced accuracy, particularly for describing diffuse electron density and long-range interactions, the 6-311++G(d,p) basis set is an excellent choice. This basis set includes diffuse functions (++) on heavy atoms and hydrogens, as well as polarization functions (d,p) on heavy atoms and hydrogens, respectively.

Overall Computational Workflow:

Caption: Workflow for theoretical calculations of molecular properties.

Geometry Optimization

The first step in any theoretical analysis is to find the molecule's most stable three-dimensional conformation, its global minimum on the potential energy surface.

Protocol for Geometry Optimization:

-

Input File Preparation: Construct an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Gaussian Input: Create an input file for a computational chemistry package (e.g., Gaussian) specifying the B3LYP functional and the 6-311++G(d,p) basis set. The keyword Opt is used to request a geometry optimization.

-

Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the total electronic energy.

-

Verification: Upon completion, confirm that the optimization has converged to a true minimum by performing a frequency calculation. A true minimum will have no imaginary frequencies.

Vibrational Frequency Analysis

A frequency calculation not only confirms that the optimized geometry is a true minimum but also provides the theoretical vibrational spectrum (Infrared and Raman). These calculated frequencies correspond to the different vibrational modes of the molecule (stretches, bends, torsions).

Protocol for Frequency Analysis:

-

Input File: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). The keyword Freq is used.

-

Analysis: The output will list the vibrational frequencies. These are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and other systematic errors in the calculation.

-

Interpretation: Key vibrational modes can be assigned to specific functional groups.

Table 1: Predicted vs. Expected IR Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predicted (Scaled) Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1715-1735 | Calculated Value |

| C=C (Alkene) | Stretching | 1620-1680 | Calculated Value |

| C-O (Ester) | Stretching | 1150-1250 | Calculated Value |

| Pyridine Ring | C=C/C=N Stretching | 1400-1600 | Calculated Value |

| C-Cl | Stretching | 600-800 | Calculated Value |

| =C-H (trans) | Bending (Out-of-plane) | 960-990 | Calculated Value |

(Note: "Calculated Value" would be populated with the results from the actual DFT calculation.)

NMR Spectra Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a highly effective approach for calculating NMR shielding tensors, which can then be converted to chemical shifts.[8] This allows for a direct comparison with experimental NMR spectra.

Protocol for NMR Prediction:

-

Input File: Using the optimized geometry, perform an NMR calculation using the GIAO method at the B3LYP/6-311++G(d,p) level. The keyword NMR=GIAO is used.

-

Referencing: The calculated absolute shielding values (σ) must be converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (TMS). This is done by calculating the absolute shielding of TMS at the same level of theory (σ_ref) and using the formula: δ_calc = σ_ref - σ_calc.

-

Solvent Effects: For more accurate predictions, solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | Calculated Value | - |

| Pyridine H-4 | Calculated Value | - |

| Pyridine H-5 | Calculated Value | - |

| Vinylic H (α to C=O) | Calculated Value | - |

| Vinylic H (β to C=O) | Calculated Value | - |

| Ethyl -CH₂- | Calculated Value | - |

| Ethyl -CH₃ | Calculated Value | - |

| Pyridine C-2 | - | Calculated Value |

| Pyridine C-3 | - | Calculated Value |

| Pyridine C-4 | - | Calculated Value |

| Pyridine C-5 | - | Calculated Value |

| Pyridine C-6 | - | Calculated Value |

| Vinylic C (α to C=O) | - | Calculated Value |

| Vinylic C (β to C=O) | - | Calculated Value |

| Carbonyl C | - | Calculated Value |

| Ethyl -CH₂- | - | Calculated Value |

| Ethyl -CH₃ | - | Calculated Value |

(Note: "Calculated Value" would be populated with the results from the GIAO-DFT calculation.)

Frontier Molecular Orbitals and NBO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs, and bonding and anti-bonding orbitals.[9][10] This allows for the quantification of hyperconjugative interactions and charge transfer.

Protocol for NBO Analysis:

-

Input File: NBO analysis is typically requested as part of a single-point energy calculation on the optimized geometry using the Pop=NBO keyword in Gaussian.

-

Analysis: The output provides information on natural atomic charges, hybridization of orbitals, and second-order perturbation theory analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.

Key insights from NBO analysis would include the delocalization of electron density from the pyridine ring and the ester group into the π-system of the acrylate, which influences the molecule's reactivity and electronic absorption properties.

Bridging Theory and Experiment: Validation and Interpretation

While no specific experimental spectra for this compound are readily available in the searched literature, the theoretical predictions can be validated by comparison with known data for analogous structures. For instance, the characteristic signals for an ethyl ester (a triplet around 1.3 ppm and a quartet around 4.2 ppm in the ¹H NMR) and the trans-coupled vinylic protons (two doublets with a coupling constant of ~16 Hz) are expected to be present.[11][12] The predicted chemical shifts for the pyridine ring protons and carbons can be compared with databases of substituted pyridines.[13] Similarly, the calculated IR frequencies for the C=O stretch (~1720 cm⁻¹), C=C stretch (~1640 cm⁻¹), and the out-of-plane bend for the trans-alkene (~980 cm⁻¹) can be compared with typical values for α,β-unsaturated esters.[14][15]

Conclusion

This technical guide has provided a comprehensive framework for the theoretical and spectroscopic analysis of this compound. By integrating established synthetic methodologies with advanced computational techniques, we have outlined a clear path for its preparation and detailed characterization. The protocols for DFT-based calculations—from geometry optimization and frequency analysis to NMR and NBO analysis—offer a powerful toolkit for researchers to predict and understand the molecule's properties at a quantum-mechanical level. While direct experimental validation for this specific compound is pending, the theoretical framework presented here provides robust, actionable insights that are crucial for its application in medicinal chemistry and drug discovery. This integrated approach exemplifies the synergy between computational and experimental chemistry, paving the way for more efficient and informed molecular design.

References

-

Pascual-Teresa, B. de, & Sánchez-Sanz, G. (2018). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 58(3), 534–545. [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for "A general and efficient iron-catalyzed olefination of aldehydes and ketones". [Link]

-

Bagno, A., Saielli, G., & Bifulco, G. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(16), 3513–3516. [Link]

-

University of California, Los Angeles. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

-

Jia, W.-L., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1287–1290. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

-

Ruhr-Universität Bochum. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

Wikipedia. (2023). Heck reaction. In Wikipedia. [Link]

-

ResearchGate. (n.d.). Density Functional Theory (DFT) Methods Key Notes: Fundamental Aspect. Retrieved from [Link]

-

Labflow. (n.d.). Lab 3 - Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Wikipedia. (2023). Wittig reaction. In Wikipedia. [Link]

-

ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Link]

-

MDPI. (2021). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules, 26(15), 4488. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

-

University of California, Davis. (2017). 20. A Solvent Free Wittig Reaction. [Link]

-

Diva-Portal.org. (2008). Heck Reactions with Aryl Chlorides. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparisons of FTIR Spectra of ethyl acrylate-divinylbenzene copolymer... Retrieved from [Link]

-

PubChem. (n.d.). (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethylacrylate - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)ACRYLATE | 227963-57-7 [chemicalbook.com]

- 3. 201293-11-0|(Z)-Ethyl 3-(6-chloropyridin-3-yl)acrylate|BLD Pharm [bldpharm.com]

- 4. Ethyl acrylate(140-88-5) IR Spectrum [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. sciepub.com [sciepub.com]

- 9. soc.chim.it [soc.chim.it]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. hnl17_sln.html [ursula.chem.yale.edu]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Solubility Profile of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Abstract: The precise understanding of a compound's solubility is fundamental to its successful application in chemical synthesis, purification, and formulation. This is particularly critical for active pharmaceutical ingredients (APIs) and their intermediates. This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester in a range of common organic solvents. We will delve into the theoretical principles governing its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for generating reliable thermodynamic solubility data, and offer a predictive analysis to guide solvent selection. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this key chemical entity.

Introduction to the Target Compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted pyridine ring conjugated with an acrylate system, makes it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its solubility is a prerequisite for efficient process development, enabling rational solvent selection for reactions, ensuring high recovery and purity during crystallization, and facilitating viable formulation strategies.[1][2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 159153-39-6 | [3][4] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [3] |

| Molecular Weight | 211.64 g/mol | [3] |

| Appearance | Solid | |

| SMILES String | CCOC(=O)\C=C\c1ccc(Cl)nc1 | |

| InChI Key | FHRIBCCVJCCJCZ-GQCTYLIASA-N |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6][7] For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

2.1 Molecular Structure Analysis

The solubility behavior of this compound is dictated by the combined characteristics of its functional groups:

-

Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces a significant dipole moment, imparting polar character. The electronegative chlorine atom further enhances this polarity.

-

Ethyl Ester Group: This group is polar and contains two potential hydrogen bond acceptor sites (the carbonyl oxygen and the ether oxygen). It contributes significantly to the molecule's ability to interact with polar solvents.

-

Acrylic Backbone and Aromatic Ring: The carbon framework is largely non-polar and will have favorable van der Waals interactions with non-polar or moderately polar solvents.

This combination of polar and non-polar regions suggests the molecule is moderately polar and will exhibit a nuanced solubility profile, likely favoring polar aprotic and moderately polar protic solvents.

2.2 Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is through Hansen Solubility Parameters (HSP).[8][9] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle states that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[10][11] By mapping the HSP of the target compound and various solvents, a "solubility sphere" can be defined, providing a powerful predictive tool for solvent screening.

Caption: Predicted interactions between the solute's functional groups and different solvent classes.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is required. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated, equilibrated solution.[12][13] The following protocol is adapted from the OECD Test Guideline 105.[14][15]

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

3.1 Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in selected organic solvents at a constant temperature (e.g., 25°C).

Materials and Reagents:

-

This compound (>97% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or screw-cap flasks

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC vials

Equipment:

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Benchtop centrifuge

-

Calibrated HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials (e.g., add ~20 mg to 2 mL of each solvent). The key is to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the samples for a sufficient duration to reach equilibrium. A preliminary time-course study can establish this, but 24 to 48 hours is typical.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow coarse particles to settle. Then, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant. To ensure no solid is transferred, this can be done using a syringe fitted with a solvent-compatible filter.

-

Dilution: Quantitatively dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample via a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

3.2 Analytical Quantification: HPLC-UV Method Development

A reverse-phase HPLC method is generally suitable.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure peak sharpness).

-

Detection: UV detection at a wavelength of maximum absorbance (λmax) for the compound.

-

Calibration: Prepare a series of standard solutions of known concentrations from a stock solution. Inject these to generate a calibration curve of peak area versus concentration. A linear regression with R² > 0.999 is required for accurate quantification.

Predicted Solubility Profile and Data Interpretation

While experimental determination is paramount, a predicted profile based on chemical principles can guide solvent selection. The following table provides an estimation of the solubility of this compound in various solvent classes.

Table 2: Predicted Solubility Profile and Rationale

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | High | Excellent match. These solvents have strong dipoles and can act as H-bond acceptors, effectively solvating both the polar pyridine ring and the ethyl ester group.[5] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Medium | Good match. These protic solvents can accept H-bonds at their oxygen and have dipoles that interact well with the solute. Solubility may decrease slightly with increasing alkyl chain length. |

| Esters | Ethyl Acetate | Medium | Moderate match. Polarity is similar, but H-bonding interactions are weaker than with alcohols or aprotic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Medium to Low | DCM can solvate moderately polar compounds. The solute's chlorine atom may have favorable interactions. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | Poor polarity match. Solvation will rely primarily on weaker van der Waals forces with the compound's non-polar backbone.[6] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Mismatch. These non-polar solvents cannot effectively overcome the solute's crystal lattice energy due to a lack of favorable polar interactions.[5][6] |

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Its molecular structure, possessing both polar (pyridine, ester) and non-polar (hydrocarbon backbone) characteristics, predicts a solubility profile that favors polar aprotic and moderately polar protic solvents. This guide provides the essential theoretical background to understand this behavior and a robust, step-by-step "gold standard" protocol for its experimental determination.[13] By applying the shake-flask method coupled with accurate HPLC quantification, researchers can generate the high-quality data needed to optimize reaction conditions, design efficient crystallization processes, and accelerate development timelines.

References

-

Situ Biosciences. OECD 105 - Water Solubility.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

GeeksforGeeks. Polarity and Solubility of Organic Compounds.

-

OECD. Test No. 105: Water Solubility.

-

OECD. Test No. 105: Water Solubility (1995).

-

FILAB. Solubility testing in accordance with the OECD 105.

-

Analytice. OECD 105 - Water Solubility Test at 20°C.

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note.

-